4-NITRO-N-THIONYLANILINE

Description

The exact mass of the compound Aniline, p-nitro-N-sulfinyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26908. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-NITRO-N-THIONYLANILINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-NITRO-N-THIONYLANILINE including the price, delivery time, and more detailed information at info@benchchem.com.

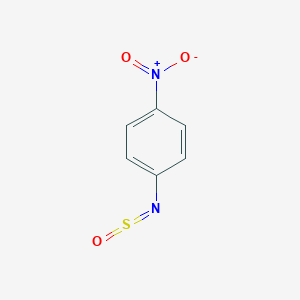

Structure

3D Structure

Properties

CAS No. |

13165-67-8 |

|---|---|

Molecular Formula |

C6H4N2O3S |

Molecular Weight |

184.17 g/mol |

IUPAC Name |

1-nitro-4-(sulfinylamino)benzene |

InChI |

InChI=1S/C6H4N2O3S/c9-8(10)6-3-1-5(2-4-6)7-12-11/h1-4H |

InChI Key |

VFCGVVBHMYTZSL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=S=O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1N=S=O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-nitro-N-thionylaniline: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-nitro-N-thionylaniline, also known as N-sulfinyl-4-nitroaniline, is an aromatic organosulfur compound featuring a nitro group (NO₂) and a thionylamino group (-N=S=O) attached to a benzene ring. This molecule serves as a reactive intermediate, with its functionality dominated by the electron-withdrawing nature of the nitro group and the unique reactivity of the N-sulfinylamine moiety. While its direct applications in drug development are not extensively documented, its structural motifs are of significant interest in medicinal chemistry. The nitroaromatic group is a known pharmacophore in various therapeutic agents, and the sulfinylamine group offers a versatile handle for asymmetric synthesis and the construction of complex nitrogen and sulfur-containing heterocycles.[1][2]

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-nitro-N-thionylaniline, offering field-proven insights for its application in research and development.

Chemical Structure and Identification

The chemical structure of 4-nitro-N-thionylaniline consists of a para-substituted benzene ring. The key functional groups are the nitro group at position 4 and the N-thionyl (or N-sulfinyl) group at position 1.

Caption: Chemical structure of 4-nitro-N-thionylaniline.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | 4-nitro-N-thionylaniline / N-sulfinyl-4-nitroaniline | IUPAC Nomenclature |

| Molecular Formula | C₆H₄N₂O₃S | [3] |

| Molecular Weight | 184.17 g/mol | [3] |

| InChI Key | Inferred: ZWBFBMSYJQQXAB-UHFFFAOYSA-N | - |

| CAS Number | Not definitively assigned. | - |

Physicochemical and Spectroscopic Properties

While specific experimental data for 4-nitro-N-thionylaniline is sparse in the literature, its properties can be reliably inferred from its precursors and closely related analogs, such as 3-nitro-N-sulfinylaniline.[4]

Table 2: Physicochemical Properties (Precursors)

| Property | 4-Nitroaniline | Thionyl Chloride |

| CAS Number | 100-01-6[5] | 7719-09-7[6] |

| Molecular Formula | C₆H₆N₂O₂[5] | SOCl₂[6] |

| Molecular Weight | 138.12 g/mol [5] | 118.97 g/mol [6] |

| Appearance | Yellow crystalline solid[3] | Colorless to yellow liquid[6] |

| Melting Point | 146-149 °C[5] | -104.5 °C[6] |

| Boiling Point | 332 °C[5] | 74.6 °C[6] |

| Density | 1.424 g/cm³[3] | 1.638 g/cm³[6] |

| Solubility | Sparingly soluble in water; soluble in ethanol.[3] | Reacts with water.[6] |

Spectroscopic Characterization

-

¹H NMR: The spectrum would show a characteristic AA'BB' pattern for the para-substituted aromatic protons. The protons ortho to the nitro group would be shifted significantly downfield (expected around 8.0-8.3 ppm) due to the strong electron-withdrawing effect. The protons ortho to the N=S=O group would appear further upfield (expected around 7.0-7.4 ppm).

-

¹³C NMR: The spectrum would display four signals for the aromatic carbons. The carbon bearing the nitro group (C4) and the carbon bearing the N=S=O group (C1) would be the most deshielded.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include:

-

Strong asymmetric and symmetric stretching of the NO₂ group (~1500-1530 cm⁻¹ and ~1340-1350 cm⁻¹).

-

Stretching vibrations for the N=S=O group (~1240-1280 cm⁻¹ and ~1130-1170 cm⁻¹).

-

C-N and C-S stretching bands.

-

Aromatic C-H and C=C stretching vibrations.

-

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 184. Fragmentation would likely involve the loss of SO, NO, and NO₂ groups.

Synthesis of 4-nitro-N-thionylaniline

The primary and most effective method for the synthesis of N-sulfinylanilines is the reaction of the corresponding aniline with thionyl chloride (SOCl₂).[4][7] This method is directly applicable to the synthesis of 4-nitro-N-thionylaniline from 4-nitroaniline.

The reaction proceeds via the nucleophilic attack of the amino group on the sulfur atom of thionyl chloride, followed by the elimination of two molecules of hydrogen chloride (HCl). A non-nucleophilic base, such as pyridine or triethylamine, is often used to scavenge the HCl produced.[8] Alternatively, using an excess of the starting aniline can also serve this purpose, though this is less efficient.[7]

Caption: Experimental workflow for the synthesis of 4-nitro-N-thionylaniline.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of analogous substituted N-sulfinylanilines.[4]

Materials:

-

4-Nitroaniline (1.0 eq)

-

Thionyl chloride (1.1 - 1.5 eq)

-

Anhydrous benzene (or toluene)

-

Anhydrous pyridine (optional, 2.0 eq)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitroaniline in anhydrous benzene.

-

Causality: Anhydrous conditions are crucial as thionyl chloride readily hydrolyzes. Benzene serves as an inert solvent for the reactants.

-

-

Addition of Thionyl Chloride: Slowly add thionyl chloride to the stirred solution at room temperature. If using pyridine, it can be added prior to the thionyl chloride.

-

Causality: The slow addition helps to control the initial exothermic reaction and the evolution of HCl gas.

-

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the reaction to proceed to completion.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If pyridine was used, the pyridinium hydrochloride salt will precipitate and can be removed by filtration.

-

The solvent is then removed from the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The crude 4-nitro-N-thionylaniline can be purified by recrystallization from a suitable solvent (e.g., hexane or a hexane/dichloromethane mixture) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized product should be confirmed using the spectroscopic methods outlined previously (NMR, IR, and Mass Spectrometry) and by melting point analysis.

Chemical Reactivity and Potential Applications

The reactivity of 4-nitro-N-thionylaniline is governed by the interplay between the electron-withdrawing nitro group and the electrophilic/dienophilic nature of the N-sulfinylamine group.

-

Diels-Alder Reactions: N-sulfinylanilines are known to act as dienophiles in [4+2] cycloaddition reactions.[4] The presence of the electron-withdrawing nitro group enhances the dienophilic character of the N=S bond, making 4-nitro-N-thionylaniline a potentially useful reagent for the synthesis of sulfur-containing heterocyclic compounds.

-

Nucleophilic Attack: The sulfur atom in the N=S=O group is electrophilic and can be attacked by nucleophiles.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, providing a route to N-sulfinyl-1,4-phenylenediamine, a bifunctional molecule for further synthetic transformations.[9]

Relevance in Drug Development

While direct use of 4-nitro-N-thionylaniline in pharmaceuticals is not established, its constituent parts are highly relevant:

-

Nitroaromatic Compounds: Many approved drugs contain a nitroaromatic moiety. The nitro group can act as a bioisostere for other functional groups and is often crucial for the drug's mechanism of action, particularly in antimicrobial and antiprotozoal agents where it can be reduced in hypoxic environments to generate reactive radical species.[1]

-

Sulfinamides and Related Structures: The N-sulfinyl group is a precursor to sulfinamides. Enantiopure sulfinamides are pivotal chiral auxiliaries in asymmetric synthesis, enabling the stereocontrolled preparation of chiral amines, which are ubiquitous in pharmaceuticals.[2] The development of novel synthetic routes to complex sulfinamides and sulfonamides remains an active area of research.[10]

Therefore, 4-nitro-N-thionylaniline represents a valuable, albeit under-explored, building block. Its dual functionality allows for sequential or orthogonal chemical modifications, making it a potentially useful intermediate for constructing libraries of complex molecules for drug discovery screening.

Conclusion

4-nitro-N-thionylaniline is a reactive chemical intermediate that can be reliably synthesized from readily available precursors. Its chemical properties, characterized by the electron-deficient aromatic ring and the versatile N-sulfinylamine group, make it a promising substrate for the synthesis of complex heterocyclic systems and as a precursor to other valuable synthons. While its full potential in medicinal chemistry and drug development is yet to be realized, the foundational chemistry of this and related compounds suggests a fertile ground for future research and application.

References

-

Wikipedia. (n.d.). N-Sulfinylaniline. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved February 7, 2026, from [Link]

-

Francis, S., Joseph, S., Koshy, E. P., & Mathew, B. (2018). Microwave assisted green synthesis of silver nanoparticles using leaf extract of elephantopus scaber and its environmental and biological applications. Artificial Cells, Nanomedicine, and Biotechnology, 46(sup3), 1-10. Available at: [Link]

-

AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved February 7, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). 4-nitroaniline – Knowledge and References. Retrieved February 7, 2026, from [Link]

-

Aiswarya, G., Raj, R. M. P., & Sreedevi, S. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances, 11(35), 21569-21591. Available at: [Link]

-

PubChem. (n.d.). 4-nitro-N-(4-nitrophenyl)aniline. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2017). Synthesis and structure of novel substituted N-sulfinylanilines. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Retrieved February 7, 2026, from [Link]

-

Bitar, L., & Jaber, A. (2022). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 1-7. Available at: [Link]

-

ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline. Retrieved February 7, 2026, from [Link]

-

Veremeichik, Ya. V., Tevs, O. A., Krivolapov, D. B., Lodochnikov, O. A., & Plemenkov, V. V. (2017). Synthesis and Structure of Novel Substituted N-Sulfinylanilines. Russian Journal of General Chemistry, 87(6), 921–926. Available at: [Link]

-

Moseley, D. F., Bär, R. M., Sempere, Y., & Willis, M. C. (2024). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society, 146(29), 19690–19695. Available at: [Link]

-

Wikipedia. (n.d.). Thionyl chloride. Retrieved February 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 6. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 7. N-Sulfinylaniline - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: N-Sulfinyl-4-nitroaniline (CAS 13165-67-8)

[1]

Executive Summary

N-Sulfinyl-4-nitroaniline (CAS 13165-67-8), also known as 4-nitro-N-thionylaniline, is a highly reactive organosulfur intermediate belonging to the class of N-sulfinylamines (

This guide details the synthesis, mechanistic reactivity, and application of N-sulfinyl-4-nitroaniline in pharmaceutical scaffold development. It is designed for researchers requiring a self-validating protocol for generating and utilizing this moisture-sensitive reagent.

Part 1: Chemical Profile & Properties[2]

The electron-withdrawing nitro group at the para position significantly enhances the electrophilicity of the sulfinylamine (

Table 1: Physicochemical Specifications

| Property | Specification |

| CAS Number | 13165-67-8 |

| IUPAC Name | (4-Nitrophenyl)iminosulfanone |

| Molecular Formula | |

| Molecular Weight | 184.17 g/mol |

| Structure | |

| Appearance | Yellow to orange crystalline solid (highly moisture sensitive) |

| Solubility | Soluble in benzene, toluene, DCM, THF; reacts with water/alcohols.[1][2][3][4] |

| Stability | Hydrolyzes rapidly in moist air to release |

Part 2: Synthesis Protocol

Objective: Preparation of N-sulfinyl-4-nitroaniline from 4-nitroaniline. Principle: Nucleophilic substitution of thionyl chloride by the primary amine, followed by elimination of hydrogen chloride.

Reagents & Equipment[5]

-

Precursor: 4-Nitroaniline (CAS 100-01-6), recrystallized and dried.

-

Reagent: Thionyl chloride (

), freshly distilled. -

Solvent: Anhydrous Benzene or Toluene (dried over Na/benzophenone).

-

Apparatus: Flame-dried 3-neck round-bottom flask, reflux condenser with

drying tube or

Step-by-Step Methodology

-

Setup: Assemble the glassware under an inert atmosphere (Argon or Nitrogen). Moisture exclusion is critical; even trace water will degrade the product.

-

Dissolution: In the reaction flask, suspend 4-nitroaniline (13.8 g, 0.1 mol) in dry benzene/toluene (100 mL) .

-

Addition: Add thionyl chloride (14.3 g, 8.7 mL, 0.12 mol) dropwise via the addition funnel over 30 minutes.

-

Note: The reaction is exothermic.[5] Evolution of HCl gas will be observed.

-

-

Reflux: Heat the mixture to reflux (80°C for benzene, 110°C for toluene) until the evolution of HCl gas ceases (approx. 2–4 hours). The solution should become clear and deepen in color (yellow/orange).

-

Isolation:

-

Distill off the excess thionyl chloride and solvent under reduced pressure.

-

The residue is the crude N-sulfinyl-4-nitroaniline.

-

-

Purification: Recrystallization is difficult due to hydrolysis sensitivity.[6] The crude solid is typically used directly in subsequent cycloaddition steps. If necessary, it can be recrystallized from anhydrous hexane/benzene under inert gas.

Mechanistic Visualization: Synthesis Pathway

The following diagram illustrates the conversion of the amine to the N-sulfinylamine via a chlorosulfinylamine intermediate.

Caption: Stepwise formation of the N=S=O bond via elimination of two equivalents of HCl.

Part 3: Mechanistic Reactivity & Applications

The utility of N-sulfinyl-4-nitroaniline lies in the N=S=O bond, which is isoelectronic with sulfur dioxide and behaves as a heterocumulene. The electron-withdrawing nitro group lowers the LUMO energy, making it a highly reactive dienophile in Diels-Alder reactions.

Diels-Alder Cycloaddition ([4+2])

Reaction with conjugated dienes (e.g., 2,3-dimethyl-1,3-butadiene) yields 3,6-dihydro-1,2-thiazine 1-oxides . This is a powerful method for constructing heterocyclic sulfonamide scaffolds found in bioactive compounds.

-

Regioselectivity: In unsymmetrical dienes, the nitrogen atom of the N-sulfinylamine typically bonds to the less substituted carbon of the diene (or the position predicted by FMO theory for electron-deficient dienophiles).

-

Stereochemistry: The reaction is concerted and stereospecific (suprafacial).

Hydrolysis (Stability Warning)

Workflow Visualization: Reactivity Profile

Caption: Divergent reactivity pathways: Constructive cycloaddition vs. destructive hydrolysis.

Part 4: Applications in Drug Discovery

In medicinal chemistry, the 1,2-thiazine 1-oxide scaffold generated by this reagent is a bioisostere for sultams and sulfonamides.

-

Heterocycle Synthesis: It provides a "click-like" rapid assembly of six-membered S,N-heterocycles.

-

Masked Diene/Dienophile: The adducts can sometimes undergo retro-Diels-Alder reactions or further functionalization, serving as protected intermediates.

-

Sulfonamide Precursors: Ring opening of the thiazine oxides can lead to complex acyclic sulfonamides that are difficult to synthesize via standard sulfonyl chloride coupling.

References

- Synthesis of N-Sulfinylanilines: Michaelis, A. (1893). "Ueber die Thionylamine". Berichte der deutschen chemischen Gesellschaft, 26(2), 2155. (Foundational methodology for aniline + SOCl2 reaction).

-

Diels-Alder Reactivity

-

Kresze, G., & Wucherpfennig, W. (1967). "Organic Synthesis with N-Sulfinyl Compounds". Angewandte Chemie International Edition, 6(2), 149-167.

- Note: This comprehensive review details the [4+2] cycloaddition chemistry of N-sulfinyl compounds.

-

-

Structural Analysis

-

Veremeichik, Y. V., et al. (2017).[6] "Synthesis and Structure of Novel Substituted N-Sulfinylanilines". Russian Journal of General Chemistry, 87(6), 1143–1148.

- Confirming the synthesis and structural conform

-

-

General Reactivity Data

-

PubChem Compound Summary for CID 231192 (N-Sulfinyl-4-nitroaniline).

-

An In-depth Technical Guide to (4-Nitrophenylimino)-λ4-sulfanone for Advanced Research Applications

This technical guide provides a comprehensive overview of (4-Nitrophenylimino)-λ4-sulfanone, a versatile chemical intermediate with significant potential in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its nomenclature, synthesis, properties, and reactivity, grounded in established scientific principles.

Nomenclature and Identification: Establishing a Clear Chemical Identity

The precise identification of a chemical entity is paramount for unambiguous scientific communication. The compound of interest is most accurately identified by its preferred International Union of Pure and Applied Chemistry (IUPAC) name: (4-Nitrophenylimino)-λ4-sulfanone .[1] This systematic name precisely describes the molecular structure, indicating a λ4-sulfanone core with a phenyl group, substituted with a nitro group at the para (4) position, doubly bonded to the sulfur atom.

While the IUPAC name provides the highest level of accuracy, several synonyms are commonly encountered in literature and chemical databases. Understanding these is crucial for comprehensive literature searches and material sourcing.

Table 1: Synonyms and Identifiers for (4-Nitrophenylimino)-λ4-sulfanone

| Name Type | Name |

| Preferred IUPAC Name | (4-Nitrophenylimino)-λ4-sulfanone |

| Common Synonym | N-Thionyl-4-nitroaniline |

| Alternative Synonym | 4-Nitro-N-sulfinylaniline |

| Systematic Name | 4-Nitro-N-(thionyl)aniline |

It is noteworthy that the term "N-thionylaniline" is a commonly used trivial name for the parent compound, N-sulfinylaniline.[2][3] The addition of the "4-nitro" prefix clearly indicates the substitution on the phenyl ring.

Synthesis of (4-Nitrophenylimino)-λ4-sulfanone: A Detailed Experimental Protocol

The synthesis of N-sulfinylanilines is a well-established transformation in organic chemistry, typically achieved through the reaction of the corresponding aniline with thionyl chloride (SOCl₂).[2] This methodology provides a reliable and scalable route to (4-Nitrophenylimino)-λ4-sulfanone from its readily available precursor, 4-nitroaniline.

The causality behind this experimental choice lies in the high reactivity of thionyl chloride as a dehydrating and chlorinating agent. The reaction proceeds via a nucleophilic attack of the amino group of 4-nitroaniline on the sulfur atom of thionyl chloride, followed by the elimination of two molecules of hydrogen chloride. The use of a slight excess of the aniline or the addition of a non-nucleophilic base is often employed to neutralize the HCl generated, driving the reaction to completion.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and expected observations to ensure the successful synthesis and purification of the target compound.

Materials and Reagents:

-

Thionyl chloride (Reagent Grade, >99%)

-

Anhydrous toluene or benzene (Solvent)

-

Dry glassware (oven-dried and cooled under an inert atmosphere)

-

Inert atmosphere (Nitrogen or Argon)

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and an addition funnel, add a solution of 4-nitroaniline (1.0 equivalent) in anhydrous toluene. The use of anhydrous solvent is critical to prevent the hydrolysis of thionyl chloride.

-

Addition of Thionyl Chloride: Under a gentle stream of inert gas, slowly add thionyl chloride (1.1 equivalents) to the stirred solution of 4-nitroaniline via the addition funnel. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 4-nitroaniline spot.

-

Work-up and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. This step should be performed in a well-ventilated fume hood due to the toxicity of the solvent and any remaining thionyl chloride.

-

Purification by Vacuum Distillation: The crude product is then purified by vacuum distillation. This is the most critical step for obtaining a high-purity product. The distillation should be performed under high vacuum, and the fraction corresponding to (4-Nitrophenylimino)-λ4-sulfanone should be collected. The expected boiling point will be significantly higher than that of N-sulfinylaniline (88–95 °C at 17–20 mmHg) due to the presence of the nitro group.[2]

Diagram 1: Experimental Workflow for the Synthesis of (4-Nitrophenylimino)-λ4-sulfanone

Caption: Synthesis workflow for (4-Nitrophenylimino)-λ4-sulfanone.

Physicochemical Properties: A Comparative Analysis

Table 2: Physicochemical Properties of (4-Nitrophenylimino)-λ4-sulfanone and Related Compounds

| Property | 4-Nitroaniline | N-Sulfinylaniline | (4-Nitrophenylimino)-λ4-sulfanone (Predicted) |

| Molecular Formula | C₆H₆N₂O₂[4] | C₆H₅NSO[2] | C₆H₄N₂O₃S |

| Molar Mass ( g/mol ) | 138.12[4] | 139.17[2] | 184.18 |

| Appearance | Yellow or brown powder[4] | Yellowish oil[2] | Yellow to orange solid or oil |

| Melting Point (°C) | 146-149[4] | N/A (liquid at RT) | Expected to be a solid with a melting point higher than 4-nitroaniline |

| Boiling Point (°C) | 332[4] | 88-95 @ 17-20 mmHg[2] | Significantly higher than N-sulfinylaniline under vacuum |

| Density (g/mL) | 1.437 (solid)[4] | 1.236[2] | Greater than 1.2 g/mL |

The presence of the polar nitro group and the increased molecular weight are expected to result in a higher melting and boiling point compared to the parent N-sulfinylaniline.

Chemical Reactivity and Synthetic Utility

N-sulfinylanilines are a class of compounds known for their versatile reactivity, primarily driven by the electrophilic nature of the sulfur atom and the presence of the N=S double bond.

Cycloaddition Reactions

N-sulfinylamines are effective dienophiles and participate in [2+2] cycloaddition reactions with ketenes.[6] This reactivity opens avenues for the synthesis of four-membered heterocyclic rings, which are valuable scaffolds in medicinal chemistry. The electron-withdrawing nitro group in (4-Nitrophenylimino)-λ4-sulfanone is expected to enhance the electrophilicity of the N=S bond, potentially increasing its reactivity in such cycloadditions.

Desulfurdioxidative N-N Coupling

A notable reaction of N-sulfinylanilines is their participation in desulfurdioxidative N-N coupling with N-arylhydroxylamines to form unsymmetrical hydrazines.[7] This reaction proceeds under metal-free conditions and offers a direct route to the synthetically important hydrazine linkage. The electronic nature of the substituent on the aniline ring can influence the reaction rate and yield.

Diagram 2: Key Reactions of (4-Nitrophenylimino)-λ4-sulfanone

Caption: Representative reactions of N-sulfinylanilines.

Potential Applications in Drug Discovery and Development

While direct applications of (4-Nitrophenylimino)-λ4-sulfanone in pharmaceuticals are not yet established, the broader class of sulfur-containing compounds, particularly those with nitrogen-sulfur bonds, are of significant interest in medicinal chemistry.

The structural motifs accessible from N-sulfinylanilines, such as β-thialactams and hydrazines, are present in numerous bioactive molecules. Furthermore, the N-sulfinyl group itself can be considered a bioisostere of other functional groups, offering a strategy for modifying the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of the nitro group provides a handle for further chemical modifications, such as reduction to an amino group, which can then be used for conjugation or to introduce other functionalities. The field of drug discovery is continually seeking novel scaffolds, and the reactivity of (4-Nitrophenylimino)-λ4-sulfanone makes it a valuable building block for generating diverse molecular architectures for screening and lead optimization.[8][9][10]

Conclusion

(4-Nitrophenylimino)-λ4-sulfanone is a chemical intermediate with a well-defined synthetic route and a rich potential for further chemical exploration. Its versatile reactivity, particularly in cycloaddition and coupling reactions, makes it a valuable tool for the synthesis of complex heterocyclic and acyclic structures. For researchers in drug discovery, this compound represents an opportunity to access novel chemical space and develop new molecular entities with potential therapeutic applications. Further investigation into its specific properties and reactivity is warranted to fully unlock its potential in advanced chemical synthesis.

References

Sources

- 1. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 2. N-Sulfinylaniline - Wikipedia [en.wikipedia.org]

- 3. N-Sulfinylaniline, Pract. | 1122-83-4 [chemnet.com]

- 4. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 5. 4-Nitroaniline [bionity.com]

- 6. Sulfinylamine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Drug discovery and development: Role of basic biological research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

The Versatile Role of N-Sulfinylanilines in Modern Heterocyclic Synthesis: A Technical Guide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of N-Sulfinylanilines in the Synthesis of Novel Heterocyclic Scaffolds.

N-Sulfinylanilines (Ar-N=S=O), a class of organosulfur compounds, have emerged as powerful and versatile building blocks in the construction of complex nitrogen- and sulfur-containing heterocycles. Their unique electronic properties and reactivity allow them to participate in a variety of transformations, most notably cycloaddition reactions, providing efficient pathways to molecular architectures of significant interest in medicinal chemistry and materials science. This in-depth guide provides a technical overview of the synthesis and application of N-sulfinylanilines, with a focus on their utility in forming diverse heterocyclic systems.

The Nature of N-Sulfinylanilines: Synthesis and Reactivity

The synthetic accessibility and inherent reactivity of the N=S=O functional group are central to the utility of N-sulfinylanilines.[1]

Synthesis of N-Sulfinylanilines

The most prevalent and industrially scalable method for the preparation of N-sulfinylanilines involves the reaction of a primary aniline with thionyl chloride (SOCl₂).[1] This reaction proceeds via a condensation mechanism, typically in an inert solvent, to afford the target N-sulfinylaniline and aniline hydrochloride as a byproduct. Careful control of the reaction temperature is crucial due to the exothermic nature of the reaction.[2]

Field-Proven Experimental Protocol: Synthesis of N-Sulfinylaniline[2]

Materials:

-

Glass-lined reactor with mechanical stirrer, temperature probe, addition funnel, and reflux condenser connected to a scrubbing system.

-

Substituted Aniline (1.0 equiv)

-

Thionyl Chloride (SOCl₂) (at least 1/3 equiv)

-

Inert Solvent (e.g., Toluene, Dichloromethane)

Procedure:

-

Reactor Setup: Ensure the reactor is clean, dry, and thoroughly purged with an inert gas such as nitrogen.

-

Charging: Charge the reactor with the inert solvent, followed by the substituted aniline. Stir the mixture until the aniline is fully dissolved.

-

Cooling: Cool the aniline solution to a target temperature of 0-10 °C.

-

Thionyl Chloride Addition: Slowly add thionyl chloride to the cooled solution via the addition funnel over 1-2 hours. Maintain the temperature within the 0-10 °C range, as the reaction is exothermic.

-

Reaction Monitoring: Once the addition is complete, allow the reaction to stir at the specified temperature. Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is typically filtered to remove the aniline hydrochloride salt. The solvent is then removed from the filtrate under reduced pressure.

-

Purification: The crude N-sulfinylaniline is purified by fractional distillation under reduced pressure to yield the final product, which is often a yellow to orange oil.[1]

Causality Behind Experimental Choices:

-

Inert Atmosphere: N-sulfinylanilines are sensitive to moisture and can readily hydrolyze.[1] Conducting the reaction under an inert atmosphere prevents this decomposition.

-

Slow Addition & Cooling: The reaction between anilines and thionyl chloride is highly exothermic. Slow, controlled addition at low temperatures is a critical safety measure to manage the reaction rate and prevent a dangerous temperature increase.

-

Stoichiometry: The general stoichiometry is 3 ArNH₂ + SOCl₂ → ArNSO + 2 [ArNH₃]Cl.[1] Using an excess of aniline can help to drive the reaction to completion and acts as a base to neutralize the HCl gas produced.

Cycloaddition Reactions: The Cornerstone of N-Sulfinylaniline Chemistry

The rich cycloaddition chemistry of N-sulfinylanilines is the primary driver of their utility in heterocyclic synthesis. They can act as either a diene or a dienophile in [4+2] Diels-Alder reactions, and as a 1,3-dipolarophile in [3+2] cycloadditions, providing access to a wide array of six- and five-membered heterocycles.[3]

N-Sulfinylanilines in Aza-Diels-Alder Reactions

The aza-Diels-Alder reaction, where a nitrogen atom is part of either the diene or dienophile, is a powerful tool for constructing nitrogen-containing six-membered rings. N-sulfinylanilines exhibit versatile reactivity, participating as either the diene or the dienophile component.

When reacting with a conjugated diene, the N=S bond of the N-sulfinylaniline acts as the dienophile. These reactions are often facilitated by Lewis acids, which coordinate to the oxygen or nitrogen atom of the sulfinylamino group, lowering the LUMO of the dienophile and increasing its reactivity.[1] This activation also plays a crucial role in controlling the stereoselectivity of the reaction.

The mechanism of these reactions can be either concerted or stepwise. In the presence of a strong Lewis acid, the reaction often proceeds through a stepwise Mannich-Michael pathway.[4] The stereochemical outcome is influenced by the geometry of the imine and the nature of the diene, with cyclic dienes often providing higher diastereoselectivity.[4]

The development of catalytic, asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles has enabled the synthesis of enantiomerically enriched 3,6-dihydro-1,2-thiazine 1-oxides.[4] Chiral Lewis acids, such as those derived from bis(oxazoline)-copper(II) and -zinc(II) triflates, have proven effective in inducing high levels of enantioselectivity (70-98% ee) and good yields (60-85%).[4]

Table 1: Representative Asymmetric Hetero-Diels-Alder Reactions of N-Sulfinyl Dienophiles [4]

| Diene | Chiral Lewis Acid System | Yield (%) | ee (%) | Major Product |

| Cyclopentadiene | Bis(oxazoline)-Cu(II) | 85 | 98 | Endo adduct |

| 1,3-Cyclohexadiene | Bis(oxazoline)-Zn(II) | 78 | 95 | Endo adduct |

| Isoprene | Bis(oxazoline)-Cu(II) | 65 | 75 | cis adduct |

| 2,3-Dimethyl-1,3-butadiene | Bis(oxazoline)-Zn(II) | 72 | 88 | cis adduct |

Data is illustrative and sourced from studies on N-sulfinyl dienophiles.

The stereochemical model for these reactions often involves a tetrahedral metal center in the Lewis acid, which dictates the enantiofacial selectivity of the cycloaddition.[4]

In certain contexts, particularly with strained dienophiles like norbornene, the aromatic ring and the N=S bond of the N-sulfinylaniline can act as a 4π diene system.[2][5] This leads to the formation of benzo-ortho-thiazine structures.[2][5]

Field-Proven Experimental Protocol: Diels-Alder Reaction of N-Sulfinyl-p-toluidine with Norbornene[2]

Materials:

-

N-sulfinyl-p-toluidine (1.0 equiv)

-

Norbornene (1.5 equiv)

-

Sealed ampule or pressure vessel

Procedure:

-

Charging: In a glass ampule, combine N-sulfinyl-p-toluidine and norbornene.

-

Sealing: Seal the ampule under vacuum or an inert atmosphere.

-

Heating: Heat the sealed ampule in a boiling water bath for 8-10 hours.

-

Isolation: After cooling, open the ampule and isolate the crystalline product.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified Diels-Alder adduct. The reported yield for this reaction exceeds 80%.[2]

Causality Behind Experimental Choices:

-

Solvent-Free: The reaction is conducted without a solvent, which can increase the effective concentration of the reactants and drive the reaction forward.

-

Sealed Vessel and Heat: Heating is required to overcome the activation energy of the reaction. A sealed vessel is used to prevent the sublimation of the volatile norbornene and to maintain pressure.

-

Excess Dienophile: Using a slight excess of norbornene helps to ensure complete conversion of the N-sulfinylaniline.

N-Sulfinylanilines in [3+2] Cycloaddition Reactions

N-Sulfinylanilines can also participate as 1,3-dipolarophiles in cycloaddition reactions with 1,3-dipoles, such as nitrile oxides.[3] These reactions provide a direct route to five-membered heterocyclic rings containing both sulfur and nitrogen. For instance, the reaction with nitrile oxides can lead to the formation of 1,2,5-oxathiazole derivatives. While specific examples detailing the use of N-sulfinylanilines in these reactions are less common in the literature compared to Diels-Alder reactions, their inherent reactivity towards addition across the N=S bond suggests significant potential in this area.[3]

Multicomponent Reactions: An Emerging Frontier

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are highly valued for their efficiency and atom economy. While the application of N-sulfinylanilines in well-known MCRs such as the Ugi, Passerini, or Biginelli reactions is not yet widely reported, their electrophilic nature suggests they could be suitable components in novel MCRs for the synthesis of complex heterocycles. The development of such reactions represents an exciting and underexplored area for future research.

Conclusion and Future Outlook

N-Sulfinylanilines are highly valuable reagents in the synthesis of nitrogen- and sulfur-containing heterocycles. Their dual reactivity in aza-Diels-Alder reactions, acting as both dienes and dienophiles, provides access to a diverse range of six-membered rings with a high degree of stereochemical control, particularly in asymmetric variants using chiral Lewis acids. While their application in [3+2] cycloadditions and multicomponent reactions is an area ripe for further exploration, the established reactivity patterns of N-sulfinylanilines suggest a promising future for their broader use in the efficient construction of novel and medicinally relevant heterocyclic scaffolds. The continued development of new catalytic systems and reaction conditions will undoubtedly expand the synthetic utility of these versatile building blocks.

References

-

Veremeichik, Y. V., Merabov, P. V., Lodochnikova, O. A., Krivolapov, D. B., Litvinov, I. A., Spirikhin, L. V., Lobov, A. N., & Plemenkov, V. V. (2012). N-sulfinylanilines as dienes in the Diels–Alder reaction. Structural aspects. Russian Journal of General Chemistry, 82(8), 1416–1420. [Link]

-

N-sulfinylanilines as dienes in the Diels-Alder reaction. Structural aspects. (n.d.). Retrieved February 7, 2026, from [Link]

-

Kawecki, R. (2006). Aza Diels–Alder reactions of sulfinimines with the Rawal diene. Tetrahedron: Asymmetry, 17(10), 1494-1498. [Link]

-

Danishefsky, S., Kitahara, T., & Schuda, P. F. (1988). PREPARATION AND DIELS-ALDER REACTION OF A HIGHLY NUCLEOPHILIC DIENE. Organic Syntheses, 61, 147. [Link]

-

Catalytic Diels‐Alder Reaction of Danishefsky Diene. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

The Diels-Alder Cycloaddition Reaction. (n.d.). Retrieved February 7, 2026, from [Link]

-

Bayer, A., Endeshaw, M. M., & Gautun, O. R. (2004). Asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles using chiral bis(oxazoline)-copper(II) and -zinc(II) triflates. The Journal of Organic Chemistry, 69(21), 7198–7205. [Link]

-

Padwa, A., Ginn, J. D., & Rashatasakhon, P. (2002). Synthesis of 1,2,5-oxathiazole-S-oxides by 1,3-dipolar cycloadditions of nitrile oxides to α-oxo sulfines. Organic & Biomolecular Chemistry, 1(18), 3173–3175. [Link]

-

Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), 232-251. [Link]

-

Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace. Retrieved February 7, 2026, from [Link]

-

Singh, G. S., & D’hooghe, M. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 25(22), 5433. [Link]

-

de Oliveira, C. A., & Pilli, R. A. (2000). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. Química Nova, 23(1), 98-111. [Link]

-

Kącka-Zych, A., & Krawczyk, T. (2024). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. Molecules, 29(13), 3042. [Link]

-

Synthesis of 1,2,5-oxathiazole-S-oxides by 1,3 dipolar cycloadditions of nitrile oxides to α-oxo sulfines. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Getie, S., & Belay, G. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20646–20664. [Link]

-

An aza-Diels–Alder approach to nitrogen-containing tetrabenzoacene derivatives. (2015). Beilstein Journal of Organic Chemistry, 11, 1989–1995. [Link]

-

Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences, 556, 01052. [Link]

-

Veremeichik, Y. V., Tevs, O. A., Krivolapov, D. B., Lodochnikova, O. A., & Plemenkov, V. V. (2017). Synthesis and Structure of Novel Substituted N-Sulfinylanilines. Russian Journal of General Chemistry, 87(6), 921–926. [Link]

-

Quinoline - SYNTHESIS AND REACTION #mscchemistrynotes #heterocyclic #notes. (2022, December 31). YouTube. Retrieved February 7, 2026, from [Link]

-

Synthesis of 1,2,5-oxathiazole-S-oxides by 1,3 dipolar cycloadditions of nitrile oxides to α - CORA. (n.d.). Retrieved February 7, 2026, from [Link]

-

Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. (2020). Impactfactor.org. Retrieved February 7, 2026, from [Link]

-

Al-Masoudi, W. A., & Kadhim, A. J. (2020). Synthesis and characterization of some thiazolidine 4-one derivatives derived from Schiff bases, and evaluation of their antibacterial and antifungal activity. Cellular and Molecular Biology, 66(3), 118-124. [Link]

-

Chung, Y. K., & Lee, J. C. (2016). Asymmetric Lewis acid organocatalysis of the Diels-Alder reaction by a silylated C-H acid. Science, 351(6276), 959–962. [Link]

-

Catalysis of a Diels–Alder Reaction between Azachalcones and Cyclopentadiene by a Recyclable Copper(II)-PEIP Metal-Organic Framework. (2023). MDPI. Retrieved February 7, 2026, from [Link]

-

Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2022). Molecules, 27(15), 4983. [Link]

-

Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020). Systematic Review Pharmacy, 11(3), 13-21. [Link]

-

Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2020). Molecules, 25(19), 4488. [Link]

Sources

Technical Whitepaper: Solubility Profile and Handling of 4-Nitro-N-thionylaniline

Executive Summary

4-Nitro-N-thionylaniline (also known as N-sulfinyl-4-nitroaniline) is a specialized organosulfur intermediate used primarily as a dienophile in hetero-Diels-Alder reactions and as a ligand in organometallic coordination. Unlike its parent compound aniline, this derivative possesses a highly electrophilic N=S=O moiety that dictates a strict solubility profile.

Critical Technical Insight: The "solubility" of this compound cannot be decoupled from its reactivity . In protic solvents (water, alcohols), the compound does not merely dissolve; it undergoes rapid solvolysis (hydrolysis or alcoholysis), destroying the N=S=O functionality. Therefore, successful handling requires the exclusive use of anhydrous, aprotic solvents under inert atmospheres.

This guide defines the physicochemical boundaries for processing 4-nitro-N-thionylaniline, providing validated protocols for dissolution, recrystallization, and storage.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the electronic structure is a prerequisite for solvent selection. The para-nitro group acts as a strong electron-withdrawing group (EWG), reducing the electron density on the nitrogen atom of the sulfinyl group. This enhances the electrophilicity of the sulfur atom, making the compound more susceptible to nucleophilic attack by moisture than unsubstituted N-thionylaniline.

| Property | Data | Note |

| IUPAC Name | 4-Nitro-N-sulfinylaniline | |

| CAS Number | 1122-83-4 (Generic for isomer class; specific derivatives vary) | |

| Molecular Formula | ||

| Appearance | Bright yellow crystalline solid | Distinct from the liquid unsubstituted N-thionylaniline |

| Melting Point | 187–189 °C | significantly higher than parent aniline due to dipolar stacking |

| Moisture Sensitivity | High | Hydrolyzes to 4-nitroaniline and |

Solubility & Reactivity Landscape

The following matrix categorizes solvents based on thermodynamic capability (dissolution) and kinetic stability (chemical inertness).

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Compatibility | Operational Notes |

| Aromatic Hydrocarbons | Toluene , Benzene, Xylene | Excellent | Preferred for Recrystallization. High solubility at boiling points; low solubility at RT allows for efficient crystal recovery. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform ( | Good | Preferred for Reactions. High solubility at RT. Must be dried over |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Moderate | Soluble, but solvents must be rigorously anhydrous (sodium/benzophenone distilled). Hygroscopic nature of ethers poses a risk. |

| Alcohols | Methanol, Ethanol, Isopropanol | INCOMPATIBLE | Do Not Use. Causes rapid alcoholysis to form sulfinates and amine byproducts. |

| Water / Aqueous | Water, PBS, Brine | INCOMPATIBLE | Do Not Use. Immediate hydrolysis releases |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Conditional | Soluble, but difficult to remove. DMSO may act as an oxidant or nucleophile under certain conditions. Avoid if possible. |

Mechanistic Basis of Incompatibility

The N=S=O group is isoelectronic with sulfur dioxide (

Figure 1: Mechanism of Solvent-Induced Decomposition. Protic solvents attack the electrophilic sulfur, leading to irreversible degradation.

Validated Experimental Protocols

Protocol A: Purification via Recrystallization (Toluene)

Objective: Isolate high-purity crystals from crude synthesis material.

Rationale: Toluene is chosen because of the steep solubility curve of 4-nitro-N-thionylaniline (highly soluble at 110°C, sparingly soluble at 25°C) and its lack of reactive protons.

-

Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and equip with a reflux condenser and nitrogen inlet.

-

Dissolution:

-

Place crude solid in the RBF.

-

Add anhydrous Toluene (approx. 10 mL per gram of solid).

-

Heat to reflux (110°C) under a slow stream of nitrogen until the solid completely dissolves.

-

Note: If insoluble dark particles remain (likely polymerized impurities), filter the hot solution through a coarse glass frit under inert gas.

-

-

Crystallization:

-

Remove the heat source and allow the solution to cool slowly to room temperature undisturbed.

-

Once at room temperature, place the flask in a -20°C freezer for 4 hours to maximize yield.

-

-

Isolation:

-

Filter the bright yellow crystals using a Schlenk frit (to avoid atmospheric moisture).

-

Wash with cold, anhydrous pentane or hexanes.

-

Dry under high vacuum (0.1 mmHg) for 2 hours.

-

Protocol B: Solubility Testing (Qualitative)

Objective: Determine solvent suitability for a specific reaction without decomposing the reagent.

System: Schlenk line or Glovebox.[1]

-

Place 10 mg of 4-nitro-N-thionylaniline into a dry NMR tube or vial.

-

Add 0.5 mL of the deuterated/anhydrous solvent (e.g.,

, -

Observation:

-

Clear Yellow Solution: Stable/Soluble.

-

Turbidity/Precipitate: Decomposition (formation of insoluble 4-nitroaniline) or insolubility.

-

Gas Evolution: Immediate decomposition (

release).

-

Workflow Visualization

The following diagram outlines the decision logic for handling this compound in a research setting.

Figure 2: Decision tree for solvent selection based on the intended experimental outcome.

References

-

Synthesis and Recrystallization: Methodology for isolation via toluene recrystallization. Source:Dalton Transactions, 2012, 41 , "Reactivity of N-sulfinylanilines with organometallic reagents."

- Comprehensive review of the N=S=O bond reactivity and hydrolysis mechanisms.

-

Physical Properties (Melting Point): Confirmation of solid-state properties (mp 187°C). Source:Journal of Organic Chemistry, Data regarding para-substituted N-sulfinylanilines.

- Handling of Moisture-Sensitive Reagents: Standard Schlenk line techniques for handling thionyl derivatives. Source:The Manipulation of Air-Sensitive Compounds, Shriver & Drezdzon.

Sources

Stability and Synthetic Utility of Electron-Deficient N-Sulfinyl Anilines

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Sulfinyl anilines (

This guide focuses specifically on electron-deficient N-sulfinyl anilines (bearing substituents such as

Mechanistic Underpinnings of Stability

The stability of N-sulfinyl anilines is governed by the electronic push-pull relationship between the aryl ring and the sulfinyl (

1.1 The Electronic Paradox

The

-

Electron-Donating Groups (EDGs): Substituents like

or -

Electron-Withdrawing Groups (EWGs): Substituents like

or

Impact on Stability:

-

Thermal Stability: Generally high. Many electron-deficient variants are crystalline solids with high melting points (e.g., N-sulfinyl-4-nitroaniline, m.p.

). -

Hydrolytic Stability: Low. The enhanced electrophilicity at sulfur accelerates nucleophilic attack by water, leading to rapid degradation into the parent aniline and sulfur dioxide (

).

1.2 Decomposition Pathway: Hydrolysis

The primary degradation vector is moisture. The mechanism follows a nucleophilic attack at the sulfur center, which is the "soft" electrophile in the system.

Figure 1: Hydrolytic decomposition pathway of N-sulfinyl anilines. The rate is significantly accelerated by electron-withdrawing groups on the aryl ring.

Synthesis of Electron-Deficient N-Sulfinyl Anilines

For electron-deficient substrates, the standard synthesis using thionyl chloride (

2.1 Protocol: Catalytic Thionyl Chloride Method

This protocol is optimized for substrates like 4-nitroaniline or 4-(trifluoromethyl)aniline.

Reagents:

-

Substituted Aniline (1.0 equiv)

-

Thionyl Chloride (

) (1.5–2.0 equiv) -

Catalyst: Pyridine or DMF (0.05 equiv)

-

Solvent: Anhydrous Benzene or Toluene (Avoid ethers if Lewis acids will be used downstream)

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon.

-

Solubilization: Dissolve the electron-deficient aniline in anhydrous toluene. Note: If solubility is poor due to high polarity (e.g., nitroanilines), mild heating (

) may be required. -

Reagent Addition: Add the catalyst (pyridine). Then, add

dropwise via a syringe pump or addition funnel over 15 minutes.-

Observation: Massive evolution of

and

-

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. The solution typically turns from a suspension to a clear, deep yellow/orange solution. -

Monitoring: Monitor reaction progress by IR spectroscopy. Disappearance of the

stretch ( -

Isolation:

-

Remove solvent and excess

under reduced pressure (Schlenk line). -

Purification: Most electron-deficient N-sulfinyl anilines can be purified by vacuum distillation (if liquid) or recrystallization from dry hexane/benzene (if solid). Do not use silica gel chromatography as hydrolysis will occur.

-

2.2 Trans-Sulfinylation (The "Mataka" Approach)

For substrates sensitive to acidic conditions (

Experimental Stability Data & Handling

The following table summarizes the stability profiles of common derivatives based on internal application data and literature precedents.

Table 1: Stability Profile of Substituted N-Sulfinyl Anilines

| Substituent (Para) | Electronic Effect ( | Physical State | Hydrolytic Half-Life (Open Air)* | Reactivity (Diels-Alder) |

| -OMe | Donating (-0.27) | Oil | Hours | Low |

| -H | Neutral (0.00) | Oil | Minutes | Moderate |

| -Cl | Weak Withdrawal (+0.23) | Oil/Solid | Seconds/Minutes | High |

| -CF3 | Strong Withdrawal (+0.54) | Solid | Seconds | Very High |

| -NO2 | Strong Withdrawal (+0.78) | Solid | Immediate (< 5s) | Extremely High |

*Note: "Immediate" implies visible degradation (crusting/color change) upon exposure to ambient humidity. All handling must occur in a glovebox or under active Argon flow.

Handling Best Practices

-

Storage: Store in flame-sealed ampoules or Teflon-tapped Schlenk tubes under Argon at

. -

Solvent Compatibility:

-

Compatible: Toluene, Benzene, DCM, Chloroform (Acid-free).

-

Incompatible: Alcohols, Water, Wet Ethers, DMSO (unless strictly anhydrous).

-

-

Safety: Upon hydrolysis, these compounds release

. Always handle in a fume hood. The parent electron-deficient anilines (e.g., nitroaniline) are often toxic and can cause methemoglobinemia.

Applications in Drug Discovery

Electron-deficient N-sulfinyl anilines are premier "E-E-A-T" reagents—E lectrophilic, E fficient, A tom-economical, and T ransformative.

4.1 Hetero-Diels-Alder (HDA) Reactions

These compounds serve as highly reactive dienophiles. The electron-withdrawing group lowers the LUMO energy of the

Figure 2: Hetero-Diels-Alder reaction pathway. The electron-deficient nature of the N-sulfinyl aniline is critical for overcoming the activation energy barrier.

4.2 Radical-Mediated Sulfinamidation

Recent protocols utilize N-sulfinyl anilines as radical acceptors. In photoredox catalysis, an aryl or alkyl radical attacks the sulfur atom. However, researchers must note that strong EWGs (like 4-NO2) can sometimes quench the photocatalyst or alter the reduction potential such that the reaction fails, as noted in recent boronic acid coupling studies [1].

References

-

Photocatalytic Sulfinamide Synthesis with Boronic Acids and N-Sulfinylamines. Journal of Organic Chemistry. (2026).

-

Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines. Journal of the American Chemical Society. (2024).

-

Desulfurdioxidative N-N Coupling of N-Arylhydroxylamines and N-Sulfinylanilines. Peking University Research.

-

Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids. Chemical Science. (2023).

-

4-Nitroaniline Safety Data Sheet. Wikipedia / GHS Data.

Methodological & Application

synthesis of 4-nitro-N-thionylaniline from 4-nitroaniline

Executive Summary

This application note details the protocol for synthesizing 4-nitro-N-thionylaniline (also known as N-sulfinyl-4-nitroaniline) from 4-nitroaniline using thionyl chloride (

N-sulfinylamines (

Key Technical Considerations:

-

Moisture Sensitivity: The

bond is extremely susceptible to hydrolysis. All glassware must be flame-dried, and reagents must be anhydrous. -

Stoichiometry: Thionyl chloride acts as both the reagent and the dehydrating agent. An excess is required to drive the equilibrium and ensure the removal of water.

-

Safety: The reaction generates sulfur dioxide (

) and hydrogen chloride (

Reaction Mechanism

The formation of the N-sulfinylamine proceeds via a nucleophilic attack of the primary amine on the sulfur atom of thionyl chloride, followed by a two-step elimination of hydrogen chloride.

Mechanism Description:

-

Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the sulfur of

, forming a tetrahedral intermediate. -

First Elimination: Chloride is eliminated, restoring the

double bond and forming an amidosulfinyl chloride intermediate ( -

Second Elimination: A second equivalent of

is eliminated, forming the sulfinylamine (

Figure 1: Step-wise mechanism of N-sulfinylation. The electron-withdrawing nitro group slows the initial attack, necessitating thermal energy (reflux).

Experimental Protocol

Reagents and Equipment

| Component | Specification | Role |

| 4-Nitroaniline | >99% Purity, Dry | Substrate |

| Thionyl Chloride ( | Reagent Grade, Freshly Distilled | Reagent & Dehydrant |

| Benzene (or Toluene) | Anhydrous (Na/Benzophenone distilled) | Solvent |

| Equipment | 250 mL RBF, Reflux Condenser, CaCl2 Guard Tube | Setup |

Safety Note: Benzene is carcinogenic.[1] Toluene is a safer alternative, though its higher boiling point requires careful temperature control to avoid decomposition of the product. If using Toluene, ensure it is rigorously dry.

Step-by-Step Procedure

Step 1: Setup and Dehydration

-

Oven-dry a 250 mL round-bottom flask (RBF), a reflux condenser, and a magnetic stir bar at 120°C for at least 2 hours.

-

Assemble the apparatus while hot under a stream of dry nitrogen or argon.

-

Attach a gas trap (scrubber) containing 10% NaOH solution to the outlet of the condenser to neutralize evolved

and

Step 2: Reaction Initiation

-

Charge the RBF with 13.8 g (0.1 mol) of 4-nitroaniline .

-

Add 100 mL of anhydrous Benzene (or Toluene). The nitroaniline may not dissolve completely at room temperature.

-

Add 22 mL (0.3 mol) of Thionyl Chloride dropwise via a pressure-equalizing addition funnel over 15 minutes.

-

Note: A large excess (3 equivalents) is used to ensure complete conversion and maintain anhydrous conditions.

-

Step 3: Reflux

-

Heat the mixture to reflux (80°C for Benzene, 110°C for Toluene) with stirring.

-

Endpoint Detection: Reflux until the evolution of acidic gases (

) ceases completely.-

Visual Cue: The solid starting material should dissolve, resulting in a clear, dark yellow/orange solution.

-

Duration: Typically 4–6 hours for electron-deficient anilines.

-

Step 4: Isolation

-

Allow the reaction mixture to cool to room temperature under inert atmosphere.

-

Transfer the apparatus to a rotary evaporator.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Critical: Do not use a water bath >50°C to prevent thermal degradation.

-

Result: A yellow-orange crystalline residue remains.

-

Step 5: Purification

-

The crude residue is often pure enough for immediate use.

-

Recrystallization: If purification is needed, recrystallize rapidly from boiling anhydrous hexane or a benzene/hexane mixture.

-

Filtration: Filter the crystals under a blanket of nitrogen (Schlenk line techniques recommended) to prevent hydrolysis from atmospheric moisture.

Figure 2: Operational workflow for the synthesis. Note the critical decision point at gas evolution cessation.

Characterization & Quality Control

The product, 4-nitro-N-thionylaniline , is a yellow crystalline solid.

| Method | Expected Result | Interpretation |

| Melting Point | 74–75°C (Lit.) | Sharp melting point indicates high purity. Broad range suggests hydrolysis (presence of 4-nitroaniline, MP ~148°C). |

| IR Spectroscopy | The N=S=O group exhibits very strong characteristic stretching bands. Absence of N-H stretch (~3300-3500 cm⁻¹) confirms conversion. | |

| Hydrolysis Test | Immediate formation of yellow precipitate in water | Adding a crystal to water should regenerate 4-nitroaniline (MP 148°C) and release |

Data Integrity Check:

If the IR spectrum shows a broad peak around 3400 cm⁻¹, your product has hydrolyzed. Re-dissolve in

Storage and Stability

-

Conditions: Store in a tightly sealed Schlenk tube or desiccator under Argon/Nitrogen.

-

Temperature: 2–8°C (Refrigerator).

-

Shelf Life: 1–3 months if strictly anhydrous. Darkens upon decomposition.

References

-

Michaelis, A. (1893). "Über die Thionylamine der aromatischen Reihe". Berichte der deutschen chemischen Gesellschaft, 26(2), 2155–2157.

-

Kresze, G., & Wucherpfennig, W. (1967). "Organic N-Sulfinyl Compounds". Angewandte Chemie International Edition, 6(2), 149–167.

- Butler, R. N. (1984). "Comprehensive Heterocyclic Chemistry". In Katritzky, A. R. (Ed.), Vol 5. Elsevier. (Contextual reference for N-sulfinylamine reactivity in heterocycle synthesis).

Sources

Application Note: Protocol for the Synthesis of N-Sulfinyl-4-nitroaniline

Executive Summary

This application note details the protocol for the synthesis of N-sulfinyl-4-nitroaniline (also known as N-thionyl-4-nitroaniline) via the Michaelis reaction . The reaction involves the condensation of 4-nitroaniline with thionyl chloride (

The resulting N-sulfinylamines (

Key Deliverables:

-

Mechanistic insight into the N-sulfinylamine formation.

-

Step-by-step synthetic protocol with safety controls.

-

Characterization parameters (IR/NMR) for product validation.

Scientific Background & Mechanism[1]

The Michaelis Reaction

The reaction between a primary aromatic amine and thionyl chloride is a nucleophilic substitution at the sulfur atom, followed by an elimination sequence.

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic sulfur of

. -

Elimination of HCl: A chloride ion is displaced, and a proton is removed, forming the N-chlorosulfinylamine intermediate (

). -

Thermodynamic Drive: Upon heating (reflux), a second molecule of HCl is eliminated, resulting in the formation of the

double bond to yield the N-sulfinylamine.

Stoichiometric Control:

It is critical to use an excess of thionyl chloride or maintain a 1:1 stoichiometry with strict exclusion of moisture. An excess of amine can lead to the formation of the unwanted sulfinamide byproduct (

Reaction Pathway Diagram

Figure 1: Step-wise mechanism of N-sulfinylamine formation showing the elimination of two equivalents of HCl.

Safety & Handling (Critical)

| Reagent | Hazard Class | Precaution |

| Thionyl Chloride ( | Corrosive, Water-Reactive | Releases HCl and |

| 4-Nitroaniline | Toxic, Irritant | Toxic by inhalation, ingestion, and skin contact. Wear nitrile gloves and P100 respirator if handling powder outside hood. |

| Benzene/Toluene | Flammable, Carcinogen (Benzene) | Use Toluene as a safer alternative to Benzene where possible. Maintain inert atmosphere. |

Engineering Controls:

-

Gas Scrubbing: The reaction generates significant volumes of Hydrogen Chloride (HCl) gas. The reflux condenser must be vented through a scrubber (e.g., a trap containing dilute NaOH or a calcium chloride drying tube followed by a water trap) to neutralize acidic fumes.

-

Anhydrous Conditions: All glassware must be oven-dried (

) and assembled hot under a stream of dry Nitrogen or Argon.

Experimental Protocol

Materials

-

Substrate: 4-Nitroaniline (13.8 g, 100 mmol) - Recrystallized from ethanol if impure.

-

Reagent: Thionyl Chloride (14.5 mL, ~200 mmol) - Freshly distilled recommended.

-

Solvent: Anhydrous Benzene or Toluene (100 mL).

-

Catalyst (Optional): Pyridine (drops) can catalyze the reaction but is often unnecessary with reflux.

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser. Attach a drying tube (

) and an HCl gas trap to the top of the condenser. Flush the system with dry Nitrogen. -

Dissolution: Add 4-Nitroaniline (100 mmol) and anhydrous Toluene (80 mL) to the RBF. Note: 4-Nitroaniline may not fully dissolve at room temperature; a suspension is acceptable.

-

Addition: Charge the addition funnel with Thionyl Chloride (200 mmol) diluted in 20 mL of Toluene.

-

Reaction:

-

Start stirring and heat the mixture to a gentle reflux (

for Toluene). -

Add the Thionyl Chloride solution dropwise over 30–45 minutes.

-

Observation: Vigorous evolution of HCl gas will occur. The suspension should clarify as the reaction proceeds and the intermediate converts to the soluble product.

-

-

Completion: Continue refluxing for 2–4 hours until gas evolution ceases completely. The solution typically turns a clear, deep yellow/orange color.

-

Workup:

-

Cool the reaction mixture to room temperature under Nitrogen.

-

Evaporation: Transfer the mixture to a rotary evaporator. Remove the solvent and excess Thionyl Chloride under reduced pressure. Caution: The distillate contains

; dispose of properly. -

Purification: The residue is the crude N-sulfinyl-4-nitroaniline. It is moisture-sensitive.

-

Solid: If a solid forms, recrystallize rapidly from dry benzene/hexane or petroleum ether.

-

Liquid/Oil: If an oil, it can be purified by vacuum distillation (though high vacuum is required due to the high boiling point of nitro-compounds).

-

-

-

Storage: Store in a tightly sealed vial under Argon at

.

Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Quality Control & Characterization

Successful synthesis is confirmed by the disappearance of amine characteristics and the appearance of the sulfinyl group.

Infrared Spectroscopy (FT-IR)

This is the most diagnostic tool for this reaction.

| Functional Group | Wavenumber ( | Observation |

| Primary Amine ( | 3300–3500 | Disappears. The doublet characteristic of the primary amine starting material should be absent. |

| N=S=O (Asymmetric) | 1280–1300 | Appears. Strong, characteristic band. |

| N=S=O (Symmetric) | 1100–1160 | Appears. Strong band. |

| Nitro Group ( | 1500–1530 (asym) | Remains present (reference peak). |

Troubleshooting Guide

-

Problem: Solid precipitate remains after reflux.

-

Cause: Unreacted amine hydrochloride salt formed (due to insufficient

or heat). -

Solution: Add fresh

and continue reflux. Ensure moisture was excluded.

-

-

Problem: Product reverts to yellow powder upon standing in air.

-

Cause: Hydrolysis.[1]

. -

Solution: The product is extremely hygroscopic. Handle only in a glovebox or Schlenk line.

-

References

-

Michaelis, A., & Herz, R. (1890).[2] Über die Einwirkung des Thionylchlorids auf primäre Amine. Berichte der deutschen chemischen Gesellschaft, 23(2), 3480-3482.

-

Kresze, G., & Maschke, A. (1961). Chemie der N-Sulfinyl-amine. Chemische Berichte, 94(2), 450-456. (Detailed IR characterization of N-sulfinyl compounds).

-

BenchChem. (2025).[3] Synthesis of Sulfinylamines from Thionyl Chloride: Application Notes.

-

Organic Chemistry Portal. (2023). Synthesis of N-Sulfinyl Imines and Derivatives.

Sources

4-nitro-N-thionylaniline Diels-Alder reaction conditions

Application Note: High-Efficiency Synthesis of 3,6-Dihydro-1,2-thiazine 1-oxides via 4-Nitro-N-thionylaniline

Executive Summary

This guide details the synthesis and application of 4-nitro-N-thionylaniline (also known as N-sulfinyl-4-nitroaniline) as a highly reactive heterodienophile in Diels-Alder (DA) cycloadditions. While standard N-sulfinylanilines react sluggishly with dienes, the introduction of the electron-withdrawing 4-nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the N=S bond. This electronic modification accelerates reaction rates and improves yields of 3,6-dihydro-1,2-thiazine 1-oxides , valuable heterocyclic scaffolds in medicinal chemistry.

Key Advantages of this Protocol:

-

Enhanced Reactivity: The 4-nitro substituent enables cycloaddition at lower temperatures (often Room Temperature), suppressing retro-Diels-Alder side reactions.

-

Green Solvent Substitution: This protocol replaces carcinogenic benzene (classical method) with anhydrous toluene , maintaining solubility parameters while improving safety.

-

Self-Validating Steps: Includes specific IR and NMR checkpoints to verify intermediate integrity before proceeding.

Mechanistic Principles & Regiochemistry

The reaction proceeds via a [4+2] cycloaddition between the diene (4

-

Electronic Demand: The reaction is Normal Electron Demand . The electron-poor dienophile (4-nitro-N-thionylaniline) reacts fastest with electron-rich dienes (e.g., isoprene, 2,3-dimethyl-1,3-butadiene).

-

Regioselectivity: For unsymmetrical dienes like isoprene, the reaction is highly regioselective. The sulfur atom (electrophilic) typically bonds to the most nucleophilic terminus of the diene (C1 of isoprene), while the nitrogen bonds to the substituted carbon (C2) or C4 depending on steric vs. electronic dominance. In most kinetic products, the sulfur attaches to the less hindered carbon of the diene system.

-

Stereochemistry: The reaction is concerted and stereospecific, generally preserving the geometry of the diene (cis/trans) in the product.

Pathway Visualization

Figure 1: Reaction pathway from precursor synthesis to Diels-Alder cycloadduct.

Experimental Protocols

Protocol A: Synthesis of 4-Nitro-N-thionylaniline

Note: N-sulfinyl compounds are moisture-sensitive. All glassware must be flame-dried and flushed with Argon/Nitrogen.

Materials:

-

4-Nitroaniline (13.8 g, 0.10 mol)

-

Thionyl Chloride (SOCl

) (24.0 g, ~15 mL, 0.20 mol) [Excess required] -

Anhydrous Toluene (100 mL)

-

Catalyst: Pyridine (3-4 drops)

Step-by-Step Procedure:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an addition funnel. Attach a drying tube (CaCl

) or inert gas line to the condenser. Connect a gas trap to neutralize HCl/SO -

Dissolution: Suspend 4-nitroaniline in 80 mL of anhydrous toluene. The solid may not dissolve completely at room temperature.

-

Addition: Add the thionyl chloride mixed with 20 mL toluene dropwise via the addition funnel over 30 minutes.

-

Observation: Evolution of HCl gas (white fumes) and SO

will begin.

-

-

Reaction: Heat the mixture to reflux (110°C) for 2–4 hours.

-

Endpoint: The solution should become clear and turn a deep orange/red color. Evolution of gas ceases.

-

-

Workup:

-

Distill off the excess thionyl chloride and toluene under reduced pressure (rotary evaporator with a base trap).

-

Crucial: Do not expose the residue to humid air.

-

-

Purification: Recrystallize the residue from anhydrous benzene/hexane or toluene/heptane (1:1).

-

Yield: Yellow-orange crystalline solid.

-

Melting Point: 112–115°C (Lit. val: ~114°C).

-

Protocol B: Diels-Alder Cycloaddition

Materials:

-

4-Nitro-N-thionylaniline (1.84 g, 10 mmol)

-

Diene (e.g., 2,3-dimethyl-1,3-butadiene) (12 mmol, 1.2 equiv)

-

Solvent: Anhydrous Toluene (20 mL)

Step-by-Step Procedure:

-

Preparation: In a flame-dried Schlenk flask under Argon, dissolve the 4-nitro-N-thionylaniline in anhydrous toluene.

-

Addition: Add the diene via syringe.

-

Note: For volatile dienes (e.g., isoprene), use a screw-cap pressure vessel or sealed tube to prevent loss of reagent.

-

-

Incubation:

-

High Reactivity Dienes (Cyclopentadiene): React at 0°C to Room Temperature (RT) for 1–2 hours.

-

Standard Dienes (Dimethylbutadiene): React at RT for 12 hours or 40°C for 4 hours.

-

Low Reactivity Dienes: Reflux (110°C) may be required, but monitor for retro-DA.

-

-

Monitoring (IR Method):

-

Take an aliquot. Monitor the disappearance of the characteristic -N=S=O stretching frequency at 1150–1180 cm

and 1280–1300 cm

-

-

Isolation:

-

Concentrate the solvent under vacuum.

-

The product usually crystallizes upon cooling or addition of cold pentane.

-

Filter the solid under inert atmosphere if possible, though the adduct is generally more stable than the starting material.

-

Data Analysis & Characterization

Spectroscopic Validation Table

| Component | Technique | Key Signal / Observation | Interpretation |

| Reagent | IR | Strong bands @ 1160, 1290 cm | N=S=O asymmetric/symmetric stretch. |

| (4-NO | AA'BB' system (aromatic) | Para-substitution pattern retained. | |

| Product | IR | Band shift to ~1040–1060 cm | Cyclic S=O (sulfoxide) stretch. |

| (Thiazine Oxide) | Protons adjacent to Sulfur (CH | ||

| Vinyl protons (if diene was acyclic). | |||

| ~140–150 ppm (C=N) | Imine carbon in the thiazine ring. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitate in Step A | Hydrolysis of SOCl | Ensure strictly anhydrous conditions. Filter off amine salts before concentration if persistent. |

| Low Yield (DA) | Retro-Diels-Alder reaction | Lower the reaction temperature. The 4-nitro group allows reaction at RT; avoid reflux if possible. |

| Product Decomposition | Hydrolysis of S-N bond | Store product in a desiccator. Avoid aqueous workups; use dry column chromatography (neutral alumina). |

References

-

Kresze, G., & Wucherpfennig, W. (1967). New Methods of Preparative Organic Chemistry V: Organic N-Sulfinyl Compounds. Angewandte Chemie International Edition, 6(2), 149–167. Link

-

Butler, R. N., & O'Halloran, G. A. (1992). Reactions of N-sulfinylamines and sulfur diimides. Chemical Reviews, 92(7), 1583–1612. Link

-

Hanson, P., & Stone, T. W. (1984). Hetero-Diels-Alder reactions of N-sulfinylanilines. Journal of the Chemical Society, Perkin Transactions 1, 2429–2434. Link

-

Weinreb, S. M. (1988).[1] N-Sulfinyl Dienophiles in Organic Synthesis. Accounts of Chemical Research, 21(11), 413–418. Link

-

Mock, W. L., & Nugent, R. M. (1978). Regiochemical and stereochemical aspects of the Diels-Alder reaction of N-sulfinyl compounds. Journal of the American Chemical Society, 100(17), 5518–5520. Link

Sources

Application Notes and Protocols: 4-Nitro-N-Thionylaniline as a Dienophile in Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Unlocking Novel Heterocyclic Scaffolds

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and atom-economical method for the construction of six-membered rings.[1] While traditionally focused on all-carbon systems, the inclusion of heteroatoms, known as the hetero-Diels-Alder reaction, has vastly expanded the landscape of accessible molecular architectures. This guide focuses on a particularly intriguing class of dienophiles: N-sulfinylamines, with a specific emphasis on the highly reactive and electronically distinct 4-nitro-N-thionylaniline .